Technical Whitepaper: (2,2,3,3-Tetramethylcyclopropyl)methanamine Hydrochloride
Technical Whitepaper: (2,2,3,3-Tetramethylcyclopropyl)methanamine Hydrochloride
The following technical guide details the properties, synthesis, and application of (2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride , a specialized aliphatic amine scaffold used in medicinal chemistry for metabolic stabilization and steric control.[1]
High-Value Scaffold for Metabolic Stability and Lipophilic Tuning [1]
Executive Summary
(2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride (CAS 67358-15-0 ) is a sterically congested primary amine building block.[1][2] Characterized by a tetrasubstituted cyclopropane ring, this moiety acts as a bioisostere for tert-butyl or cyclohexyl groups but offers unique conformational rigidity and metabolic resistance.[1][2] It is increasingly utilized in drug discovery to block metabolic "soft spots" and improve the pharmacokinetic (PK) profile of CNS-active agents, including synthetic cannabinoids and anticonvulsants.[1][2]
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
| Property | Specification |
| Chemical Name | (2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride |
| CAS Number | 67358-15-0 |
| Molecular Formula | C₈H₁₇N[1][2][3][4] · HCl |
| Molecular Weight | 163.69 g/mol (Salt); 127.23 g/mol (Free Base) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents.[1][2] |
| Acidity (pKa) | ~10.5 (estimated for conjugate acid) |
| Hygroscopicity | Moderate; storage under desiccant recommended.[1][2] |
Structural Analysis
The molecule features a 2,2,3,3-tetramethylcyclopropyl (TMCP) core.[1][5][6] This specific substitution pattern creates a "steric shield" around the methanamine linker.[1][2]
-
Lipophilicity: The four methyl groups significantly increase
compared to unsubstituted cyclopropylamines.[1][2] -
Conformational Lock: The gem-dimethyl groups on adjacent carbons (vicinal) enforce a rigid conformation, restricting the rotation of the methanamine side chain.[1][2]
Synthesis & Manufacturing Methodology
The synthesis of this sterically hindered amine is non-trivial due to the difficulty of accessing the tetrasubstituted ring.[1][2] The most robust industrial route employs a carbene addition to tetramethylethylene, followed by functional group interconversion.[2]
Core Synthetic Pathway[1][9]
-
Cyclopropanation: Reaction of 2,3-dimethyl-2-butene with ethyl diazoacetate (catalyzed by Rhodium or Copper) to form the ester.[1][2]
-
Reduction & Amination: The ester is converted to the amine via a primary alcohol intermediate or direct amide reduction.[1][2]
Diagram 1: Synthetic Workflow
Caption: Step-wise construction of the TMCP-amine scaffold via carbene insertion and azide reduction.
Detailed Experimental Protocol (Lab Scale)
Note: This protocol assumes standard Schlenk line techniques due to the sensitivity of intermediates.
Step 1: Cyclopropanation (Ester Formation) [1][2]
-
Reagents: 2,3-Dimethyl-2-butene (1.5 eq), Ethyl diazoacetate (1.0 eq), Rhodium(II) acetate dimer (0.5 mol%).[1][2]
-
Procedure: To a solution of the alkene and catalyst in anhydrous DCM, add ethyl diazoacetate dropwise via syringe pump over 4 hours (to prevent dimerization).
-
Workup: Filter through a celite pad to remove catalyst.[1][2] Concentrate in vacuo.[1][2]
-
Purification: Vacuum distillation is required to separate the product from unreacted alkene.[1][2]
Step 2: Functionalization to Amine
-
Reduction: Treat the ester with LiAlH₄ (1.2 eq) in THF at 0°C to yield the alcohol. Quench carefully with Fieser method.
-
Activation: React the alcohol with Methanesulfonyl chloride (MsCl) and Triethylamine (TEA) in DCM to form the mesylate.
-
Substitution: Reflux the mesylate with Sodium Azide (NaN₃) in DMF (Caution: Azide hazards) to yield the azide.
-
Final Reduction: Hydrogenate (H₂, Pd/C) or use Staudinger conditions (PPh₃) to yield the free amine.[1][2]
-
Salt Formation: Dissolve free amine in diethyl ether and bubble dry HCl gas. Filter the white precipitate.[1][2]
Structural Utility in Drug Design[2]
The (2,2,3,3-tetramethylcyclopropyl) moiety is a powerful tool for medicinal chemists, primarily used to modulate Metabolic Stability and Receptor Selectivity .[1]
Mechanism of Action: The "Steric Shield"
The four methyl groups create a dense hydrophobic cloud that protects the adjacent amine linkage from enzymatic attack (e.g., by MAO or CYP450).[2]
Diagram 2: Pharmacophore Logic
Caption: Pharmacokinetic advantages conferred by the TMCP moiety in lead optimization.
Key Applications
-
Cannabinoid Receptor Ligands: The TMCP group is a critical pharmacophore in synthetic cannabinoids (e.g., UR-144, XLR-11).[1][2] It mimics the lipophilic chain of THC but with higher receptor affinity (CB1/CB2) and resistance to oxidation.[1][2]
-
Anticonvulsants: Derivatives of this amine serve as cyclic analogs of Valproic Acid, designed to inhibit GABA transaminase or block sodium channels with improved blood-brain barrier (BBB) permeability.[1][2]
-
Sigma Receptor Modulators: The bulky, hydrophobic nature of the TMCP group fits the binding pockets of Sigma-1 receptors, relevant in neuroprotection studies.[2]
Handling & Safety Protocols
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Skin Irritation | Causes skin irritation (H315) | Wear nitrile gloves; wash thoroughly after handling.[1][2] |
| Eye Irritation | Causes serious eye irritation (H319) | Wear safety goggles.[1][2] |
| STOT-SE | May cause respiratory irritation (H335) | Use only in a fume hood.[1][2] |
-
Storage: Store at -20°C. The hydrochloride salt is hygroscopic; keep the vial tightly sealed under argon or nitrogen.
-
Incompatibility: Strong oxidizing agents.[1][2] Avoid mixing with acid chlorides or anhydrides unless intended for reaction (exothermic).[1][2]
References
-
ChemicalBook. (2025).[1][2][4] (2,2,3,3-Tetramethylcyclopropyl)methanamine Hydrochloride MSDS. Retrieved from [1][2]
-
Cayman Chemical. (2024).[1][2][7] Synthetic Cannabinoid Reference Standards: UR-144 and Derivatives. Retrieved from [1][2]
-
Sigma-Aldrich. (2024).[1][2][8] 2,2,3,3-Tetramethylcyclopropanecarboxylic acid (Precursor Data). Retrieved from [1][2]
-
PubChem. (2025).[1][2] Compound Summary: (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone.[1][2] Retrieved from [1][2]
-
Eyal, S., et al. (2005).[1][2] "Histone deacetylases inhibition and tumor cells cytotoxicity by CNS-active VPA constitutional isomers."[1][2] Biochemical Pharmacology, 69(10), 1501-1508.[1][2] (Contextualizes the TMCP acid precursor activity).
Sources
- 1. (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone | C21H29NO | CID 44626619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fub-144 | C23H24FNO | CID 118796439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (2,2,3,3-TETRAMETHYLCYCLOPROPYL)METHANAMINE HYDROCHLORIDE - Safety Data Sheet [chemicalbook.com]
- 5. CN1062345A - Preparation of 2,2,3,3-tetramethylcyclopropanecarboxylic acid - Google Patents [patents.google.com]
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